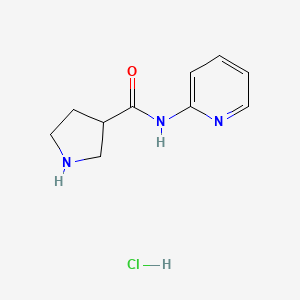

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride

Description

Chemical Identity and Nomenclature

This compound is systematically classified as a heterocyclic amide compound bearing the Chemical Abstracts Service registry number 1229625-19-7. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its complex molecular architecture, consisting of a pyrrolidine ring substituted at the 3-position with a carboxamide group, which in turn is linked to the 2-position of a pyridine ring. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for pharmaceutical applications and research studies.

The molecular formula C₁₀H₁₄ClN₃O corresponds to a molecular weight of 227.69 daltons, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular-Input Line-Entry System code documented as O=C(C1CNCC1)NC2=NC=CC=C2.[H]Cl. This notation clearly delineates the connectivity between the pyrrolidine ring system and the pyridine moiety through the intervening carboxamide linkage.

The compound's stereochemical properties and three-dimensional conformation play crucial roles in its biological activity and pharmaceutical potential. The pyrrolidine ring adopts a puckered conformation that influences the spatial orientation of the carboxamide substituent, while the pyridine ring maintains planarity that contributes to potential aromatic interactions with biological targets. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C10H13N3O.ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);1H.

Table 1: Fundamental Chemical Properties of this compound

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from decades of research into heterocyclic chemistry, particularly focusing on nitrogen-containing ring systems. The pyrrolidine scaffold has been recognized since the early investigations into cyclic secondary amines, with pyrrolidine itself being first identified in natural alkaloids and subsequently synthesized in laboratory settings. The industrial production of pyrrolidine was established through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures using cobalt and nickel oxide catalysts supported on alumina, demonstrating the compound's importance in synthetic chemistry.

Pyridine chemistry has an equally rich history, dating back to 1849 when Thomas Anderson first isolated pyridine from bone oil obtained through high-temperature heating of animal bones. The structural elucidation of pyridine came decades later when Wilhelm Körner and James Dewar proposed that pyridine derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This foundational understanding led to the development of numerous synthetic methodologies, including the landmark Chichibabin pyridine synthesis reported in 1924, which provided efficient routes to pyridine derivatives using inexpensive reagents.

The convergence of pyrrolidine and pyridine chemistry in amide-linked structures represents a more recent development in heterocyclic research. Recent investigations have demonstrated innovative synthetic approaches for constructing N-(pyridin-2-yl)amides through chemodivergent synthesis strategies. These methods involve reactions between α-bromoketones and 2-aminopyridines under controlled conditions, where N-(pyridin-2-yl)amides are formed in toluene via carbon-carbon bond cleavage promoted by iodine and tert-butyl hydroperoxide under mild and metal-free conditions.

The transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines have further expanded the synthetic toolkit for preparing related compounds. Palladium-catalyzed carbonylative intramolecular cyclization reactions have been employed to synthesize complex heterocyclic structures from N-aryl-2-aminopyridine precursors, where the pyridyl nitrogen functions both as a directing group for the metal and as an intramolecular nucleophile. These methodological advances have enabled the preparation of increasingly sophisticated molecular architectures incorporating both pyridine and pyrrolidine elements.

Table 2: Historical Milestones in Pyrrolidine and Pyridine Chemistry

Significance in Medicinal Chemistry and Drug Discovery

This compound represents a significant advancement in medicinal chemistry due to the inherent pharmacological properties associated with both pyrrolidine and pyridine structural motifs. The pyrrolidine ring system has emerged as a versatile scaffold in drug discovery, characterized by its ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The five-membered saturated nitrogen heterocycle provides a rigid framework that enhances binding specificity through constrained conformational flexibility, making it an attractive building block for pharmaceutical development.

The significance of pyrrolidine derivatives in medicinal chemistry extends beyond simple structural considerations to encompass their demonstrated therapeutic efficacy across multiple disease areas. Research has shown that pyrrolidine-containing compounds exhibit potent agonistic activity at peroxisome proliferator-activated receptors, with certain derivatives displaying effective concentrations in the low nanomolar range. These compounds have shown particular promise in addressing metabolic disorders, with studies demonstrating their ability to restore glucose metabolism and ameliorate dyslipidemia associated with type 2 diabetes.

The incorporation of pyridine moieties into pharmaceutical compounds has been equally transformative, with the pyridine ring occurring in numerous important drugs, agrochemicals, and vitamins. The nitrogen atom in the pyridine ring provides opportunities for hydrogen bonding and electrostatic interactions with biological targets, while the aromatic character of the ring system enables π-π stacking interactions and other favorable molecular recognition events. This combination of properties has made pyridine-containing compounds particularly valuable in developing therapeutics for neurological disorders, cardiovascular diseases, and infectious diseases.

Contemporary drug discovery efforts have increasingly focused on compounds that combine multiple pharmacophoric elements, and this compound exemplifies this approach through its integration of both pyrrolidine and pyridine functionalities. The amide linkage between these ring systems provides additional opportunities for hydrogen bonding while maintaining appropriate molecular weight and lipophilicity characteristics for oral bioavailability. Structure-activity relationship studies have revealed that the spatial orientation of substituents on both the pyrrolidine and pyridine rings significantly influences binding affinity to target proteins, enabling rational design approaches for optimizing therapeutic efficacy.

Recent investigations into spiro-pyrrolidine molecules have highlighted the importance of rigid conformations in biological macromolecule interactions. These compounds offer enhanced selectivity and potency compared to their more flexible counterparts, demonstrating zones of growth inhibition ranging from 13.0 to 15.1 millimeters in antimicrobial screening assays when tested at 50 micrograms per milliliter concentrations. Molecular docking studies have provided insights into the binding mechanisms, revealing significant interactions with active site amino acids through hydrogen bonding involving both nitrogen and carbonyl groups.

Table 3: Therapeutic Applications and Biological Activities of Pyrrolidine-Pyridine Hybrid Compounds

Properties

IUPAC Name |

N-pyridin-2-ylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPGZVQGHHFJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Pyrrolidine-3-Carboxylic Acid Derivatives

One common approach involves direct amidation of pyrrolidine-3-carboxylic acid derivatives with pyridin-2-amine. This method is characterized by the activation of the carboxylic acid group, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

- Dissolve pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., pyridine or DMF).

- Add pyridin-2-amine (1.3 equivalents) and EDCI (3 equivalents).

- Stir at room temperature (~25°C) for 12 hours.

- Work-up involves dilution with water, extraction with ethyl acetate, washing, drying, and purification.

- Formation of the amide linkage with high yields (~70-85%).

- The hydrochloride salt can be obtained by treatment with HCl in a suitable solvent, such as dioxane or ethanol, to produce the hydrochloride salt directly.

Research Reference:

- This method aligns with procedures reported for similar amides, emphasizing mild conditions and high efficiency.

Cyclization and Functionalization via Pyrrole Formation

The pyrrole ring can be constructed via the Paal–Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds with primary amines:

- React 3-hydroxy-2-pyrones with primary amines (e.g., pyridin-2-amine) under solvent-free or aqueous basic conditions.

- The reaction proceeds at 50–75°C, often without catalysts, to afford N-alkyl pyrroles.

- The pyrrole core is then functionalized at the 3-position with carboxamide groups through subsequent amidation or substitution reactions.

- This method provides a sustainable route, utilizing renewable sources (3-hydroxy-2-pyrones) and mild conditions.

- Yields are generally good (up to 80%), with the process compatible with green chemistry principles.

Reference:

- The synthesis of N-alkyl pyrrole derivatives from 3-hydroxy-2-pyrones and primary amines has been reported as an eco-friendly alternative, emphasizing solvent-free conditions and moderate temperatures.

For the introduction of the pyridin-2-yl group onto the pyrrolidine core, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination are employed:

- Use a halogenated pyrrolidine precursor (e.g., 3-bromo or 3-chloro derivatives).

- React with pyridin-2-amine in the presence of Pd catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., t-BuONa).

- Conduct the reaction at elevated temperatures (~110°C) under nitrogen atmosphere.

- Purify via preparative HPLC or chromatography.

- High yields (~70-85%) of the N-(pyridin-2-yl) substituted pyrrolidine.

- Suitable for late-stage modifications.

- Similar protocols have been detailed for aromatic amination of heterocyclic compounds, demonstrating broad substrate scope and functional group tolerance.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

- Dissolve the free amide in a minimal amount of anhydrous solvent such as ethanol or dioxane.

- Bubble dry HCl gas or add HCl in ether/dioxane solution.

- Stir at room temperature until salt formation is complete.

- Isolate by filtration or evaporation to obtain the hydrochloride salt.

- The hydrochloride form enhances compound stability and solubility.

- Ensuring anhydrous conditions prevents hydrolysis or impurity formation.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

Reduction: The pyridine moiety can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Pyrrolidin-2-one derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor growth across various cancer cell lines, including breast cancer cells. A notable study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cells through the modulation of apoptotic pathways, with IC50 values indicating strong cytotoxicity.

Anti-inflammatory Mechanism

Another area of investigation is the compound's anti-inflammatory properties. In animal models of arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups. This suggests potential therapeutic benefits in managing inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with pyridine carboxylic acids or their derivatives. Common methods include:

- Condensation Reactions : The condensation of pyrrolidine-3-carboxylic acid with 2-aminopyridine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in organic solvents such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

- Industrial Production : For larger-scale production, continuous flow reactors and automated synthesis platforms enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to achieve high purity.

Case Study: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, particularly effective against breast cancer cells. This highlights its potential as a therapeutic agent in oncology.

Case Study: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of this compound showed significant reductions in inflammatory markers in animal models suffering from arthritis. Treated animals exhibited improved clinical outcomes compared to controls, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions or proteins, influencing their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing a rigid and sterically favorable structure. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to structurally related derivatives, focusing on heterocyclic core modifications, substituents, and physicochemical properties. Key examples include:

Table 1: Structural and Molecular Comparison

Key Observations:

Heterocyclic Core :

- The target compound uses a pyrrolidine ring, while analogs like N-(3-Pyridinylmethyl)-2-piperidinecarboxamide HCl (piperidine) and pexidartinib (pyrrolopyridine) demonstrate variations in ring size and fusion .

- Piperidine-based analogs (6-membered ring) may exhibit different conformational flexibility compared to pyrrolidine (5-membered ring), affecting binding interactions.

Substituent Effects :

Pharmacological Potential (Indirect Evidence)

While direct data for the target compound are lacking, pexidartinib () exemplifies therapeutic relevance of pyridine-pyrrolidine hybrids in oncology .

Biological Activity

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxamide group. The hydrochloride form enhances its solubility, making it suitable for biological applications. The compound can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The pyridine moiety can bind to metal ions or proteins, influencing their activity. The rigid structure provided by the pyrrolidine ring enhances binding affinity and selectivity, modulating various biochemical pathways. This interaction can lead to anti-inflammatory and anticancer effects, among others.

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity. It exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |

| Antimicrobial | Effective against S. aureus and E. coli |

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, showing a dose-dependent reduction in cell viability. The IC50 values indicated strong cytotoxicity, particularly in breast cancer cells, demonstrating its potential as a therapeutic agent .

Case Study: Anti-inflammatory Mechanism

A recent investigation highlighted the compound's ability to reduce inflammation in animal models of arthritis. Treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride, and what key reaction parameters influence yield?

- Answer : The compound is synthesized via coupling of pyrrolidine-3-carboxylic acid derivatives with 2-aminopyridine. A common method involves converting the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride), followed by nucleophilic acyl substitution with 2-aminopyridine under anhydrous conditions. The hydrochloride salt is formed by treating the free base with HCl. Critical parameters include:

- Temperature control (0–25°C to minimize side reactions).

- Solvent selection (e.g., dichloromethane or THF for solubility).

- Stoichiometric precision to avoid excess reagents.

Post-synthetic purification often employs recrystallization from ethanol/water mixtures to obtain high-purity crystals .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer : Key methods include:

- 1H/13C NMR : Aromatic protons in pyridine (δ 7.5–8.5 ppm) and pyrrolidine carboxamide signals (δ 2.5–4.0 ppm) confirm molecular connectivity.

- IR Spectroscopy : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups.

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, confirming stereochemistry and HCl coordination. Crystals are grown via slow evaporation from polar aprotic solvents (e.g., methanol/water) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed NMR data for this compound?

- Answer : Discrepancies may arise from dynamic effects (e.g., amide bond rotamers) or solvent interactions. Strategies include:

- Variable Temperature NMR : To freeze conformational equilibria (e.g., at −40°C).

- 2D NMR (COSY/NOESY) : For through-bond and through-space correlations.

- DFT Calculations : Compare computed shifts (Gaussian, ORCA) with experimental data to identify dominant conformers.

- Solvent Screening : Use DMSO-d6 or CDCl3 to assess hydrogen-bonding effects .

Q. What experimental approaches are recommended to optimize the enantiomeric purity of this compound during synthesis?

- Answer : Enantiomeric purity is critical for pharmacological studies. Methods include:

- Chiral Auxiliaries : Use (R)- or (S)-pyrrolidine precursors with tert-butyl carbamate protections.

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

- Chiral Chromatography : Preparative HPLC with amylose-based columns for resolution.

- Circular Dichroism (CD) : Quantify enantiomeric excess post-purification .

Q. How should researchers design stability studies to assess degradation pathways under physiological conditions?

- Answer : Stability protocols should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Techniques include:

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the amide bond).

- Forced Degradation : Expose to heat (60°C), UV light, or H2O2 to identify vulnerable sites.

- pH-Rate Profiling : Determine pH-dependent degradation kinetics.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

- Answer : Contradictions between X-ray (rigid lattice) and solution-phase NMR data often reflect conformational flexibility. Solutions include:

- Dynamic NMR : Capture time-averaged signals in solution.

- Neutron Diffraction : Resolve hydrogen positions more accurately than X-ray.

- Solid-State NMR : Compare with solution-phase data to identify polymorphism .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Answer : Low yields often stem from intermediate instability or side reactions. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.